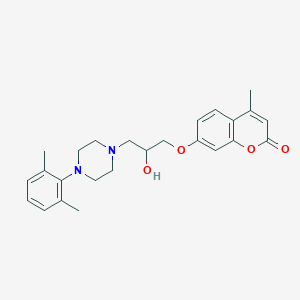

7-(3-(4-(2,6-dimethylphenyl)piperazin-1-yl)-2-hydroxypropoxy)-4-methyl-2H-chromen-2-one

Overview

Description

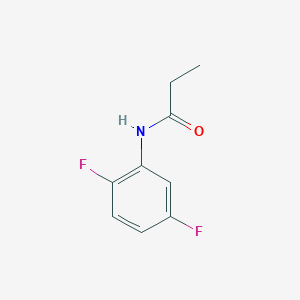

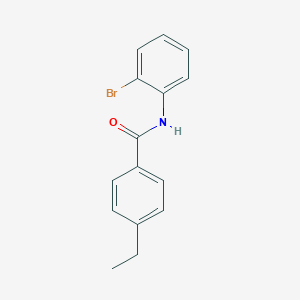

The compound is a derivative of chromen-2-one, which is a class of compounds known as coumarins. Coumarins are often found in plants and have various biological activities. The molecule also contains a piperazine ring, which is a common feature in many pharmaceuticals .

Molecular Structure Analysis

The compound contains a chromen-2-one moiety, a piperazine ring, and a dimethylphenyl group. These groups are all fairly rigid, which could influence how the molecule interacts with potential targets .Chemical Reactions Analysis

Piperazine rings can act as bidentate ligands, binding to two sites on a metal atom, in coordination chemistry . The carbonyl group in the chromen-2-one moiety could potentially undergo nucleophilic addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. Generally, compounds containing aromatic rings and polar groups (like the carbonyl group in chromen-2-one) have higher melting points and are more likely to be soluble in polar solvents .Scientific Research Applications

Synthesis and Biological Evaluation

Antimicrobial and Antifungal Activities : A study described the synthesis of thiazolidinone derivatives and their evaluation for antimicrobial activity against various bacteria and fungi. These compounds, synthesized from chromen-2-one intermediates, showed significant activity, suggesting the potential for similar compounds to be used in antimicrobial applications (Patel, Kumari, & Patel, 2012).

Antitumor Activity : Another research effort focused on the synthesis of piperazine derivatives of flavone, demonstrating potent anti-inflammatory and antimicrobial activities. These derivatives were evaluated for their effects on pro-inflammatory cytokines and showed promising results, indicating potential applications in treating inflammation-related diseases (Hatnapure et al., 2012).

Estrogen Receptor Binding and Anti-proliferative Activities : A study synthesized pyrimidine-piperazine-chromene and -quinoline conjugates, evaluating them for estrogen receptor binding affinity and cytotoxic activities against cancer cell lines. Some compounds exhibited significant anti-proliferative activities, suggesting potential for cancer therapy applications (Parveen et al., 2017).

Chemical Synthesis and Characterization

- Synthesis Techniques : Research on novel synthesis methods for chromen-2-one derivatives highlighted efficient multi-component synthesis under mild conditions. These methods provide a foundation for the development of compounds with potential therapeutic uses, including the synthesis of compounds similar to the one (Amirnejad et al., 2013).

Mechanism of Action

Target of Action

The primary target of this compound is the alpha1-adrenergic receptors (α1-ARs) . These receptors are a class of G-protein-coupled receptors (GPCRs) and have been associated with numerous neurodegenerative and psychiatric conditions . They are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Mode of Action

The compound interacts with its targets, the α1-ARs, by binding to themIt is known that the binding of certain compounds to these receptors can lead to a variety of physiological responses, including the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Biochemical Pathways

The compound’s interaction with α1-ARs affects various biochemical pathways. The activation or blockade of these receptors is a major therapeutic approach for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on its interaction with α1-ARs. By binding to these receptors, the compound can influence a variety of physiological processes, potentially leading to therapeutic effects in the treatment of various neurological conditions .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

7-(3-(4-(2,6-dimethylphenyl)piperazin-1-yl)-2-hydroxypropoxy)-4-methyl-2H-chromen-2-one: plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to alpha1-adrenergic receptors, which are G-protein-coupled receptors involved in the contraction of smooth muscles in blood vessels and other tissues . The interaction with these receptors suggests potential therapeutic applications in treating conditions such as hypertension and cardiac arrhythmias.

Cellular Effects

The effects of This compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its binding to alpha1-adrenergic receptors can lead to changes in intracellular calcium levels, affecting muscle contraction and relaxation . Additionally, it may impact gene expression by altering the activity of transcription factors involved in the regulation of genes associated with cell growth and differentiation.

Molecular Mechanism

The molecular mechanism of This compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to alpha1-adrenergic receptors, leading to the activation of downstream signaling pathways that involve the production of second messengers such as cyclic AMP (cAMP) and inositol triphosphate (IP3) . These second messengers play crucial roles in regulating various cellular functions, including metabolism, gene expression, and cell proliferation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential effects on cellular function, including alterations in cell signaling and gene expression.

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as reducing blood pressure and improving cardiac function . At higher doses, it may cause toxic or adverse effects, including liver and kidney damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm.

Metabolic Pathways

This compound: is involved in various metabolic pathways. It interacts with enzymes and cofactors that play roles in its metabolism and elimination from the body. The compound may affect metabolic flux and metabolite levels by modulating the activity of enzymes involved in its biotransformation . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects.

Transport and Distribution

The transport and distribution of This compound within cells and tissues are essential for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . These interactions influence the compound’s localization and its ability to exert its effects on target cells and tissues.

Subcellular Localization

The subcellular localization of This compound is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its ability to modulate cellular processes. Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

properties

IUPAC Name |

7-[3-[4-(2,6-dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy]-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O4/c1-17-5-4-6-18(2)25(17)27-11-9-26(10-12-27)15-20(28)16-30-21-7-8-22-19(3)13-24(29)31-23(22)14-21/h4-8,13-14,20,28H,9-12,15-16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZLXXJDXPNXCGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N2CCN(CC2)CC(COC3=CC4=C(C=C3)C(=CC(=O)O4)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801119553 | |

| Record name | 7-[3-[4-(2,6-Dimethylphenyl)-1-piperazinyl]-2-hydroxypropoxy]-4-methyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801119553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

878416-62-7 | |

| Record name | 7-[3-[4-(2,6-Dimethylphenyl)-1-piperazinyl]-2-hydroxypropoxy]-4-methyl-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=878416-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-[3-[4-(2,6-Dimethylphenyl)-1-piperazinyl]-2-hydroxypropoxy]-4-methyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801119553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[(4-ethylbenzoyl)amino]benzoate](/img/structure/B501503.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-4-ethylbenzamide](/img/structure/B501511.png)

![N-[4-(acetylamino)phenyl]-4-ethylbenzamide](/img/structure/B501512.png)

![N-[2-(methylsulfanyl)phenyl]propanamide](/img/structure/B501519.png)